molecular formula C19H26ClN5O2 B587224 2-Demethoxy-2-chloro Urapidil-d4 CAS No. 1794883-40-1

2-Demethoxy-2-chloro Urapidil-d4

Cat. No.: B587224
CAS No.: 1794883-40-1
M. Wt: 395.924
InChI Key: VYRAHJGSHMDYAJ-MKQHWYKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Demethoxy-2-chloro Urapidil-d4 is a deuterium-labeled analogue of 2-Demethoxy-2-chloro Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist .

Preparation Methods

The preparation of 2-Demethoxy-2-chloro Urapidil-d4 involves the synthesis of its parent compound, 2-Demethoxy-2-chloro Urapidil, followed by deuterium labeling. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Demethoxy-2-chloro Urapidil-d4 undergoes various chemical reactions, including:

Scientific Research Applications

2-Demethoxy-2-chloro Urapidil-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Demethoxy-2-chloro Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces peripheral vascular resistance, leading to a decrease in blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects .

Comparison with Similar Compounds

2-Demethoxy-2-chloro Urapidil-d4 can be compared with other similar compounds, such as:

This compound stands out due to its deuterium labeling, which provides unique advantages in research applications, such as improved stability and traceability in metabolic studies.

Properties

IUPAC Name

6-[3-[4-(2-chlorophenyl)-2,2,6,6-tetradeuteriopiperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3/i10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRAHJGSHMDYAJ-MKQHWYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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